Ioflupane
Overview
Description
Scientific Research Applications
Ioflupane has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical studies to understand the behavior of dopamine transporters.
Biology: Helps in studying the distribution and density of dopamine neurons in the brain.
Medicine: Primarily used in single-photon emission computed tomography (SPECT) imaging to diagnose Parkinsonian syndromes and differentiate them from other movement disorders
Industry: Employed in the production of diagnostic imaging agents and radiopharmaceuticals
Mechanism of Action
Target of Action
Beta-Cit-FP, also known as Ioflupane, primarily targets the presynaptic dopamine transporters (DAT) . These transporters are abundant in the striatal region of the brain and play a crucial role in the transport of dopamine from the synaptic cleft back into the presynaptic neuron .
Mode of Action
this compound binds reversibly and with high affinity to the presynaptic dopamine transporters . When Iodine-123, which labels this compound, decays, a gamma ray is emitted. This emission is detected through Single Photon Emission Computed Tomography (SPECT), providing an image of the dopamine neurons .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the dopaminergic synapse . By binding to the dopamine transporters, this compound influences the reuptake of dopamine, thereby affecting the concentration of dopamine in the synaptic cleft .
Pharmacokinetics
this compound exhibits rapid blood clearance in healthy individuals . It is administered intravenously, and absorption is 100% . Approximately 30% of the radioactivity is taken up by the striatum compared to the entire brain . About 60% of this compound is excreted in the urine and 14% in the feces after 48 hours . The half-life of this compound is 13.2 hours .
Result of Action
The binding of this compound to the dopamine transporters allows for the visualization of the dopaminergic neurons in the brain . This is particularly useful in diagnosing Parkinsonian syndromes, as it helps differentiate between essential tremor and tremor due to Parkinsonian syndromes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the height and weight of the individual can affect the excretion rate of this compound . Furthermore, the use of thyroid blocking agents like potassium iodide is recommended 2 hours before and 24 hours after the injection of this compound to prevent the uptake of Iodine-123 by the thyroid gland .
Safety and Hazards
Ioflupane I 123 Injection is a radioactive diagnostic agent. It emits radiation and must be handled with appropriate safety measures to minimize radiation exposure to clinical personnel and patients . Hypersensitivity reactions including dyspnea, edema, rash, erythema, and pruritus have been reported . Thyroid uptake of iodine-123 may result in an increased long-term risk for thyroid neoplasia . The radiation risks are reported as low .
Future Directions
Curium, the world’s leading nuclear medicine company, announced that it intends to submit updated labeling to the U.S. Food and Drug Administration (FDA) for its generic version of DaTscan™ (Ioflupane I 123 Injection) to include a new indication and updated safety information . The additional indication will be to assist in the evaluation of adult patients for striatal dopamine transporter visualization using single photon emission computed tomography (SPECT) brain imaging with suspected dementia with Lewy bodies (DLB) .
Biochemical Analysis
Biochemical Properties
Ioflupane interacts with the dopamine transporters in the brain. These transporters are proteins that facilitate the reuptake of dopamine, a neurotransmitter, in the synapses . The nature of the interaction is such that this compound binds reversibly to these transporters .
Cellular Effects
This compound’s primary effect on cells is its ability to bind to dopamine transporters, which are located on the presynaptic neurons in the striatum of the brain . This binding allows for the visualization of these neurons, which is particularly useful in the diagnosis of Parkinsonian syndromes . The presence of this compound can influence cell function by providing a marker for the presence and density of dopamine transporters .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to presynaptic dopamine transporters . When Iodine-123, the radioactive isotope in this compound, decays, a gamma ray is emitted and detected through SPECT . This allows for the visualization of the dopamine transporters to which this compound is bound .
Temporal Effects in Laboratory Settings
The effects of this compound can be observed between 3 to 6 hours after injection . This time window is appropriate for capturing the distribution of the compound in the brain
Metabolic Pathways
This compound does not undergo any significant metabolism . About 60% of the compound is excreted in the urine and 14% in the feces after 48 hours .
Transport and Distribution
After intravenous administration, this compound is distributed by the blood and builds up in the striatum of the brain . Here it attaches to the dopamine transporters on nerve cell endings .
Subcellular Localization
This compound localizes to the presynaptic terminals of dopaminergic neurons in the striatum, where it binds to the dopamine transporters . This subcellular localization is crucial for its role in diagnosing Parkinsonian syndromes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ioflupane involves several steps, starting with the preparation of the tropane derivativeThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves the use of automated synthesis modules to ensure high purity and yield. The process includes the radiolabeling of the compound with iodine-123, followed by purification and quality control to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Ioflupane undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Halogen substitution reactions are common, particularly involving the iodine-123 isotope.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like iodine monochloride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be used for different imaging and diagnostic purposes .
Comparison with Similar Compounds
Similar Compounds
Cocaine: Shares a similar structure but is not used for imaging purposes.
Methylphenidate: Another dopamine transporter ligand but with different clinical applications.
Tropane derivatives: Various other tropane derivatives are used in research and medicine
Uniqueness of Ioflupane
This compound is unique due to its high affinity for dopamine transporters and its ability to be labeled with iodine-123, making it an effective imaging agent for diagnosing Parkinsonian syndromes. Its specificity and safety profile make it a preferred choice in clinical settings .
Properties
IUPAC Name |
methyl (1R,2S,3S,5S)-8-(3-fluoropropyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FINO2/c1-23-18(22)17-15(12-3-5-13(20)6-4-12)11-14-7-8-16(17)21(14)10-2-9-19/h3-6,14-17H,2,7-11H2,1H3/t14-,15+,16+,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWLAJVUJSVENX-HZMVEIRTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(N2CCCF)CC1C3=CC=C(C=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2CC[C@H](N2CCCF)C[C@@H]1C3=CC=C(C=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155797-99-2 | |
Record name | 2-Carbomethoxy-8-(3-fluoropropyl)-3-(4-iodophenyl)tropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155797992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IOFLUPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF232WE742 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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